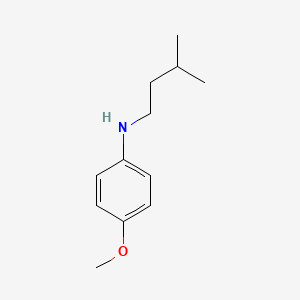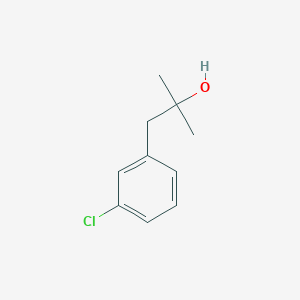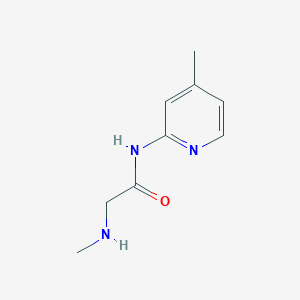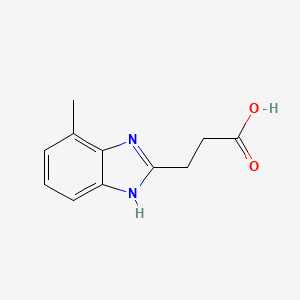
3-Bromo-2-cyano-4-(difluoromethyl)phenylacetic acid
Descripción general
Descripción
3-Bromo-2-cyano-4-(difluoromethyl)phenylacetic acid (3-Br-2-CN-4-DFMPA) is an organic compound that has been studied for its potential applications in a variety of scientific research fields. This compound has been used in the synthesis of various compounds, as well as in the study of various biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
3-Br-2-CN-4-DFMPA has been used in a variety of scientific research applications. This compound has been used in the synthesis of various compounds, including various pharmaceuticals and other biologically active compounds. In addition, 3-Br-2-CN-4-DFMPA has been used in the study of various biochemical and physiological processes, such as enzyme inhibition, protein-protein interactions, and drug-target interactions.
Mecanismo De Acción
The mechanism of action of 3-Br-2-CN-4-DFMPA is not fully understood. However, it is believed that the compound acts as a competitive inhibitor of certain enzymes, such as cytochrome P450. In addition, 3-Br-2-CN-4-DFMPA has been shown to interact with certain proteins, such as G-protein coupled receptors, and has been shown to inhibit certain drug-target interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Br-2-CN-4-DFMPA are not fully understood. However, it has been shown to inhibit certain enzymes, such as cytochrome P450, and to interact with certain proteins, such as G-protein coupled receptors. In addition, 3-Br-2-CN-4-DFMPA has been shown to inhibit certain drug-target interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Br-2-CN-4-DFMPA in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in solution. In addition, 3-Br-2-CN-4-DFMPA has been shown to interact with certain proteins, such as G-protein coupled receptors, and has been shown to inhibit certain drug-target interactions. The main limitation of using 3-Br-2-CN-4-DFMPA in laboratory experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
The potential future directions for the use of 3-Br-2-CN-4-DFMPA in scientific research include further studies into its mechanism of action, its interactions with proteins, and its interactions with drug-target interactions. In addition, further studies into its potential applications in the synthesis of various compounds, such as pharmaceuticals and other biologically active compounds, could be conducted. Furthermore, further studies into its potential applications in the study of various biochemical and physiological processes could also be conducted.
Propiedades
IUPAC Name |
2-[3-bromo-2-cyano-4-(difluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c11-9-6(10(12)13)2-1-5(3-8(15)16)7(9)4-14/h1-2,10H,3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXHXCMTROHITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)C#N)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-cyano-4-(difluoromethyl)phenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









amine](/img/structure/B1416313.png)


![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B1416317.png)
![methyl N-[3-(aminomethyl)phenyl]carbamate](/img/structure/B1416319.png)
![Methyl 2-amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1416320.png)

![N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine](/img/structure/B1416322.png)